molecular formula C5H4N2O3S2 B2373685 3-Hydroxy-5-methanesulfonyl-1,2-thiazole-4-carbonitrile CAS No. 25629-56-5

3-Hydroxy-5-methanesulfonyl-1,2-thiazole-4-carbonitrile

Cat. No.: B2373685
CAS No.: 25629-56-5
M. Wt: 204.22
InChI Key: UDVHLHGFFRDDRE-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methanesulfonyl-1,2-thiazole-4-carbonitrile is a chemical compound with the molecular formula C5H4N2O3S2 and a molecular weight of 204.23 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms. Attached to this ring are a hydroxy group (OH), a methanesulfonyl group (CH3SO2), and a carbonitrile group (CN) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The predicted melting point is 153.31°C , and the predicted boiling point is approximately 378.1°C at 760 mmHg . The compound has a predicted density of approximately 1.8 g/cm3 , and a predicted refractive index of n20D 1.65 .

Scientific Research Applications

Synthesis and Chemical Transformations

3-Hydroxy-5-methanesulfonyl-1,2-thiazole-4-carbonitrile is involved in various synthesis and chemical transformation processes. For instance, its derivatives are used in the synthesis of fused s-triazoles, which involves reactions with binucleophilic reagents and intramolecular ring transformation. This process is significant in the development of complex chemical structures and has potential applications in pharmaceuticals and materials science (Sasaki, Ohno, & Ito, 1984).

Radical-Induced Oxidation Studies

Studies involving this compound have also explored its role in radical-induced oxidation reactions. For example, research has shown that hydroxyl radicals can react with methanesulfinic acid, a related compound, leading to the formation of various products including methanesulfonic acid and sulfate. These findings are important in understanding the chemical behavior of sulfonyl compounds in oxidative environments (Flyunt, Makogon, Schuchmann, Asmus, & Sonntag, 2001).

Role in Catalytic Processes

The compound is also involved in catalytic processes. For instance, it plays a role in TiCl4 promoted ring expansion reactions, showcasing its utility in facilitating chemical transformations in synthetic chemistry (Harada, Shimozono, Kaji, & Zen, 1993).

Applications in Molecular Chemistry

Additionally, this compound is significant in molecular chemistry. Its derivatives are used in the synthesis of various compounds like tetrazoles, which are important in the field of organic chemistry due to their potential applications in drug development and material sciences (Artamonova, Zatsepina, & Koldobskii, 2004).

Exploration in Organic Synthesis

The compound's derivatives are also explored in the context of organic synthesis. For example, studies have shown its role in the synthesis of carbonates and related compounds from carbon dioxide, demonstrating its potential in creating environmentally benign synthetic routes (Bratt & Taylor, 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

Properties

IUPAC Name

5-methylsulfonyl-3-oxo-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3S2/c1-12(9,10)5-3(2-6)4(8)7-11-5/h1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVHLHGFFRDDRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=O)NS1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25629-56-5
Record name 3-hydroxy-5-methanesulfonyl-1,2-thiazole-4-carbonitrile
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